4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Overview
Description
3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by the presence of multiple fluorine atoms and formyl groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted terphenyl derivatives
Scientific Research Applications
3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
- **3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde
- 3,5-Difluoro-4-formylphenylboronic acid
- 3,5-Difluoro-4-formylpyridine
Uniqueness
The uniqueness of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde lies in its specific arrangement of fluorine atoms and formyl groups on a terphenyl backbone. This structural configuration imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15F3O3/c28-25-10-16(1-4-19(25)13-31)22-7-23(17-2-5-20(14-32)26(29)11-17)9-24(8-22)18-3-6-21(15-33)27(30)12-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACDTNXWOXMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)F)C4=CC(=C(C=C4)C=O)F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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